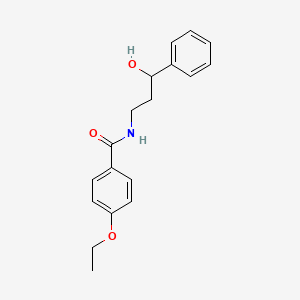
4-乙氧基-N-(3-羟基-3-苯基丙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a phenylpropyl group attached to a benzamide core
科学研究应用
4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethoxy group and the phenylpropyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: 4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy and ethoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenylpropyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
相似化合物的比较
- 4-ethoxy-N-(3-hydroxyphenyl)benzamide
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
Comparison: Compared to similar compounds, 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is unique due to the presence of the phenylpropyl group, which can significantly alter its chemical and biological properties. This group may enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
生物活性
4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an ethoxy group, a hydroxy group, and a phenylpropyl moiety attached to a benzamide core, contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H23NO3
- Molecular Weight : 301.38 g/mol
The biological activity of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is primarily attributed to its interactions with various biological targets. These interactions may include:
- Enzyme Modulation : The compound may influence enzyme activities through hydrogen bonding and hydrophobic interactions, enhancing its ability to penetrate biological membranes.
- Receptor Interaction : It potentially modulates the activity of specific receptors, which could lead to therapeutic effects in various physiological pathways.
Enzyme Interactions
Preliminary studies indicate that 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can interact with key enzymes involved in metabolic pathways. For instance, it has been shown to influence lysosomal phospholipase A2 (LPLA2) activity, which is critical for lipid metabolism .
Pharmacological Implications
Research suggests that this compound may have applications in treating neurological disorders and cancer due to its ability to modulate enzyme activity and receptor interactions. Its structural characteristics may enhance its pharmacological profile compared to similar compounds.
Case Studies and Experimental Data
- Inhibition Studies : In vitro assays demonstrated that 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide could inhibit specific enzymes at varying concentrations, indicating its potential as a therapeutic agent .
- Cell Culture Experiments : Cell-based studies showed that treatment with this compound resulted in significant changes in cell viability and proliferation rates, suggesting its role in cancer therapy .
- Molecular Docking Studies : Computational analyses revealed potential binding sites and affinities for various receptors, supporting the hypothesis that the compound can effectively interact with biological macromolecules .
Comparative Analysis
The following table summarizes the biological activities of 4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide compared to other structurally similar compounds:
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide | LPLA2 | TBD | Enzyme inhibition |
| N-Hydroxy-4-(3-phenylpropanamido)benzamide | HDAC | 5.9 | Cancer therapy |
| Rivastigmine derivatives | AChE/BuChE | 1.72/6.69 | Neuroprotection |
属性
IUPAC Name |
4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16-10-8-15(9-11-16)18(21)19-13-12-17(20)14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQHIEGTJKOURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














